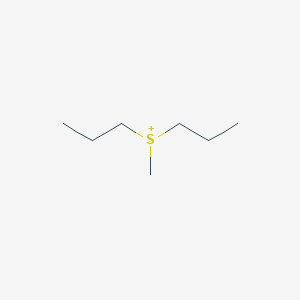
Methyl(dipropyl)sulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(dipropyl)sulfanium is a sulfonium ion, a positively charged organosulfur compound where the central sulfur atom is bonded to three organic substituents. These compounds are known for their unique chemical properties and are used in various scientific and industrial applications. The general formula for sulfonium ions is [SR3]+, where R represents an organic group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(dipropyl)sulfanium can be synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dipropyl sulfide with methyl iodide yields this compound iodide:
CH3CH2CH2SCH2CH3+CH3I→CH3CH2CH2S+CH3CH2CH3I−
Industrial Production Methods: Industrial production of sulfonium compounds often involves similar nucleophilic substitution reactions, typically carried out under controlled conditions to ensure high yield and purity. The choice of solvents and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl(dipropyl)sulfanium undergoes several types of chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonium ions back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: New sulfonium salts with different alkyl groups.
Scientific Research Applications
Methyl(dipropyl)sulfanium has several applications in scientific research:
Chemistry: Used as a precursor for sulfur ylides, which are useful in carbon-carbon bond-forming reactions.
Biology: Sulfonium ions like S-adenosylmethionine play a role in biological methylation processes.
Industry: Used in the synthesis of various organic compounds and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl(dipropyl)sulfanium involves its role as an electrophile in nucleophilic substitution reactions. The positively charged sulfur atom attracts nucleophiles, facilitating the formation of new chemical bonds. This property is exploited in various synthetic applications, including the formation of sulfur ylides.
Comparison with Similar Compounds
Trimethylsulfonium: Another sulfonium ion with three methyl groups.
Dimethylsulfoniopropionate: A naturally occurring sulfonium compound found in marine organisms.
S-adenosylmethionine: A biologically important sulfonium ion involved in methylation reactions.
Uniqueness: Methyl(dipropyl)sulfanium is unique due to its specific alkyl substituents, which can influence its reactivity and applications. The presence of propyl groups can affect the compound’s solubility, stability, and reactivity compared to other sulfonium ions with different substituents.
Properties
CAS No. |
60153-37-9 |
|---|---|
Molecular Formula |
C7H17S+ |
Molecular Weight |
133.28 g/mol |
IUPAC Name |
methyl(dipropyl)sulfanium |
InChI |
InChI=1S/C7H17S/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3/q+1 |
InChI Key |
OAAIJTVKKHCOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC[S+](C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















